3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
3-oxo-4-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c18-11-9-16(4-5-17(11)13-14-3-7-21-13)12(19)15-8-10-2-1-6-20-10/h1-3,6-7H,4-5,8-9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQIWILLSZHWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCC2=CC=CS2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (CAS Number: 2309551-87-7) is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 322.4 g/mol. The structure features a piperazine ring, a thiazole moiety, and a thiophene substituent, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 2309551-87-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzymatic pathways and receptor activities, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. The presence of these groups in this compound suggests potential efficacy against bacterial and fungal pathogens.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer activity. In vitro assays demonstrated that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The specific IC50 values for related thiazole compounds indicate promising activity, suggesting that this compound may also possess similar anticancer effects.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazole-containing compounds on various cancer cell lines, revealing that compounds with structural similarities to this compound showed significant inhibition of cell proliferation (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
- Mechanistic Insights : Molecular dynamics simulations indicated that thiazole derivatives interact with Bcl-2 proteins, suggesting a mechanism through which these compounds may induce apoptosis in cancer cells .
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other known thiazole derivatives:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A (Thiazole Derivative) | 1.61 ± 1.92 | Antitumor |
| Compound B (Thiazole with Thiophene) | 1.98 ± 1.22 | Antitumor |
| 3-Oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s piperazine core is substituted with a thiazole ring and a thiophene-containing carboxamide. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Thiazole vs. Pyrimidine/Phenyl Groups: The thiazole ring in the target compound may confer distinct electronic and steric properties compared to pyrimidine (e.g., CPIPC) or dichlorophenyl (e.g., Compound 5) substituents.
- Thiophene vs. Arylpiperazines often target serotonin/dopamine receptors , while thiophene may influence solubility or toxicity profiles.
Q & A
Q. What are the optimized synthetic routes for 3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via multi-step routes involving:
- Step 1 : Formation of the piperazine core via cyclization reactions, often using EDCI/HOBt coupling agents to attach the thiazole and thiophenemethyl groups .
- Step 2 : Introduction of the 3-oxo group via oxidation or carbonyl transfer reactions. Optimized solvents (e.g., DMF or dichloromethane) and bases (e.g., DIPEA) improve yields to >70% .
- Monitoring : TLC and HPLC are critical for tracking intermediates; purity is confirmed via NMR (e.g., δ 3.09 ppm for piperazine protons) and ESI-MS .
- Key Challenge : Competing side reactions (e.g., over-oxidation) require strict temperature control (60–80°C) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C2 substitution at δ 160–165 ppm) and absence of rotamers .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 404.57) and fragmentation patterns .
- X-ray Crystallography : Used sparingly due to crystallization challenges, but provides absolute stereochemistry for derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Target Profiling : Use kinase inhibition assays (e.g., EGFR or PI3K) to identify primary targets. Discrepancies often arise from off-target effects .
- Dose-Response Analysis : IC₅₀ values vary across cell lines (e.g., 2–15 µM in HeLa vs. MCF-7), suggesting tissue-specific uptake or metabolism .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- Modular Substitutions : Replace the thiophenemethyl group with fluorinated aryl rings (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Piperazine Ring Modifications : Introduce sp³-hybridized carbons (e.g., cyclohexyl) to reduce CYP450-mediated oxidation .
- In Silico Modeling : Docking studies (AutoDock Vina) predict improved binding to ATP pockets when the thiazole is substituted at C4 .
Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice with human tumor grafts (e.g., HCT-116 colon cancer) to assess tumor regression at 50 mg/kg dosing .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly; hepatotoxicity is a common limitation .
- BBB Penetration : For CNS targets, employ transgenic Alzheimer’s models (e.g., APP/PS1 mice) and measure brain-plasma ratios via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
